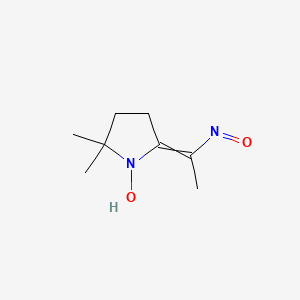
2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpyrrolidine with nitrosating agents under controlled conditions. The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the selective formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitroso group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrrolidines.
Scientific Research Applications
2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
2,2-Dimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- 1,5-Dimethyl-2-pyrrolidinone
These compounds are also studied for their biological activities and applications in various fields, but the presence of the nitroso group in this compound offers unique opportunities for research and development.
Properties
CAS No. |
61856-85-7 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyl-5-(1-nitrosoethylidene)pyrrolidine |
InChI |
InChI=1S/C8H14N2O2/c1-6(9-11)7-4-5-8(2,3)10(7)12/h12H,4-5H2,1-3H3 |
InChI Key |
SHZHRKXSQBAYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(N1O)(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


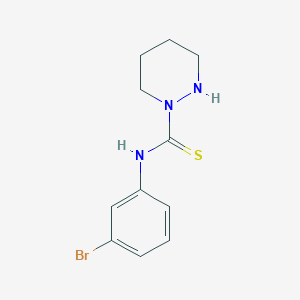
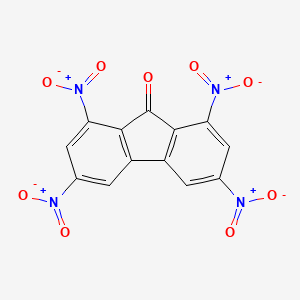
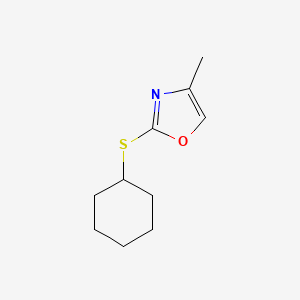
![Methyl 2-[(4-chlorophenyl)acetyl]benzoate](/img/structure/B14561330.png)

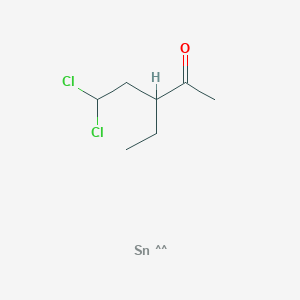
![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
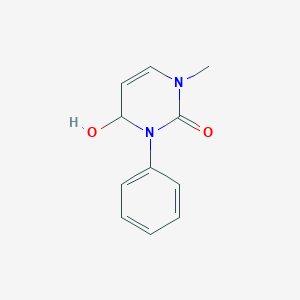
![4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14561357.png)
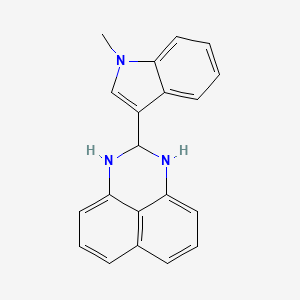
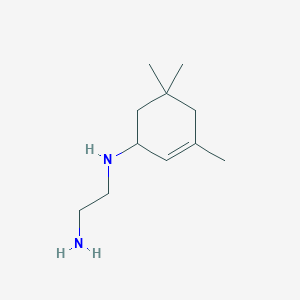
![[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14561371.png)
![Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate](/img/structure/B14561379.png)
![2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14561382.png)
